molecular formula C11H11FN4O B11796159 3-(5-Fluoropyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole

3-(5-Fluoropyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole

Cat. No.: B11796159
M. Wt: 234.23 g/mol
InChI Key: RVMAHWKEJOQJBY-UHFFFAOYSA-N
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Description

3-(5-Fluoropyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a fluoropyridine and a pyrrolidine moiety linked by an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoropyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.

    Introduction of the Fluoropyridine Moiety: This step often involves nucleophilic substitution reactions where a fluorine atom is introduced into the pyridine ring.

    Attachment of the Pyrrolidine Group: This can be done through various methods such as reductive amination or nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoropyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the pyridine and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen atoms.

Scientific Research Applications

3-(5-Fluoropyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(5-Fluoropyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chloropyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
  • 3-(5-Bromopyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
  • 3-(5-Methylpyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole

Uniqueness

3-(5-Fluoropyridin-3-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this particular compound a valuable candidate for further research and development.

Properties

Molecular Formula

C11H11FN4O

Molecular Weight

234.23 g/mol

IUPAC Name

3-(5-fluoropyridin-3-yl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C11H11FN4O/c12-8-4-7(5-13-6-8)10-15-11(17-16-10)9-2-1-3-14-9/h4-6,9,14H,1-3H2

InChI Key

RVMAHWKEJOQJBY-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=NC(=NO2)C3=CC(=CN=C3)F

Origin of Product

United States

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